Ethyl methyl sulfide
Description
Current Research Trajectories for Ethyl Methyl SulfideContemporary research on ethyl methyl sulfide (B99878) spans several interdisciplinary areas, reflecting its relevance in fundamental chemistry, atmospheric science, and industrial applications. Current investigations often focus on:
Spectroscopic Characterization: Detailed studies of ethyl methyl sulfide's molecular structure and behavior are conducted using various spectroscopic techniques. This includes the measurement and analysis of its vibrational spectra (Raman and infrared) to understand its molecular modes and isomerism (trans and gauche conformers) oup.com. Millimeter-wave spectroscopy is employed to determine precise rotational parameters, crucial for its identification in astronomical observations of interstellar molecules aanda.org. Mass spectrometry, particularly GC-MS, is also utilized for its analysis nih.gov.
Oxidation and Combustion Chemistry: The behavior of this compound under oxidative conditions is a significant area of study, particularly relevant to combustion processes and atmospheric chemistry. Research involves investigating its pyrolysis and oxidation kinetics, often initiated by hydroxyl radicals (OH) or chlorine atoms (Cl), to understand product formation, reaction pathways, and destruction efficiencies researchgate.netcmjpublishers.comresearcher.liferesearchgate.netsciencepublishinggroup.comconicet.gov.arbookpi.org. These studies employ advanced computational methods (DFT, QRRK theory) to model thermochemical properties and reaction rates sciencepublishinggroup.combookpi.org.
Atmospheric and Environmental Chemistry: As an organosulfur compound, this compound is studied for its presence and role in the atmosphere. Research explores its potential as a biosignature, its abiotic production through photochemistry, and its contribution to atmospheric sulfur cycles aanda.orgresearcher.lifeconicet.gov.ar. Its emissions from natural and industrial sources are also monitored and studied conicet.gov.ar.
Synthesis and Catalysis: Efforts continue to develop efficient and environmentally friendly synthetic routes to thioethers, with this compound serving as a model compound. This includes exploring metal-free and catalytic methods for thioetherification reactions, aiming for improved efficiency and reduced waste nih.govresearchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S/c1-3-4-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEHBUMAEPOYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060794 | |
| Record name | Ethyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060794 | |
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Molecular Weight |
76.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with cabbage odour | |
| Record name | Ethane, (methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | Ethyl methyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Methyl ethyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/533/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
65.00 to 67.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl methyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
insoluble in water; soluble in alcohols and oils | |
| Record name | Methyl ethyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/533/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.842-0.847 | |
| Record name | Methyl ethyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/533/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
624-89-5 | |
| Record name | Ethyl methyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl methyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, (methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Ethyl methyl sulfide | |
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| Record name | Ethyl methyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ETHYL METHYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR1GZS62TM | |
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| Record name | Ethyl methyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-104.8 °C | |
| Record name | Ethyl methyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Physicochemical Properties of Ethyl Methyl Sulfide
Ethyl methyl sulfide (B99878) is a volatile, colorless liquid characterized by a strong odor. Its fundamental physicochemical properties are crucial for understanding its behavior in chemical reactions, its detection, and its applications.
Table 2.1: Selected
| Property | Value | Source |
| Chemical Formula | C₃H₈S | foodb.canih.gov |
| Molecular Weight | 76.16 g/mol | nih.govsigmaaldrich.com |
| CAS Number | 624-89-5 | sigmaaldrich.comtcichemicals.com |
| Boiling Point | 65-67 °C (lit.) | sigmaaldrich.comtcichemicals.comthegoodscentscompany.com |
| Melting Point | -106 °C (lit.) | sigmaaldrich.comthegoodscentscompany.com |
| Density | 0.842 g/mL at 25 °C (lit.) | sigmaaldrich.comtcichemicals.com |
| Refractive Index | 1.43800-1.44200 at 20 °C (lit.) | sigmaaldrich.comthegoodscentscompany.com |
| Flash Point | 5 °F TCC (-15 °C) | sigmaaldrich.comthegoodscentscompany.comaccustandard.com |
| Vapor Pressure | 185.567 mmHg at 25 °C (est.) | thegoodscentscompany.com |
| Water Solubility | Slightly soluble (6.09 g/L) | ontosight.aifoodb.ca |
| Odor | Strong, unpleasant | ontosight.ai |
| Appearance | Colorless to light yellow clear liquid | tcichemicals.com |
Reaction Mechanisms and Kinetics of Ethyl Methyl Sulfide
Oxidation Reactions
The atmospheric oxidation of ethyl methyl sulfide (B99878) is predominantly driven by reactions with hydroxyl (OH) radicals during the day and, to a lesser extent, chlorine (Cl) atoms, particularly in specific environments like the marine boundary layer.
Hydroxyl Radical (OH) Initiated Oxidation Pathways
The reaction of ethyl methyl sulfide with hydroxyl radicals is a significant atmospheric degradation pathway. Research indicates that hydrogen atom abstraction is the primary reaction mechanism researchgate.netresearchgate.netresearchgate.net.
Hydrogen Atom Abstraction Mechanisms
In the reaction with OH radicals, hydrogen atoms can be abstracted from either the methyl group or the ethyl group of this compound. Theoretical studies suggest that hydrogen abstraction is the dominant pathway, with substitution and addition-elimination channels being less significant due to higher energy barriers researchgate.net. The abstraction of a hydrogen atom leads to the formation of alkyl sulfide radicals. For instance, abstraction from the methylene (B1212753) group of the ethyl moiety yields the CH3SCH•CH3 radical, while abstraction from the methyl group produces the CH3CH2SCH2• radical researchgate.netcmjpublishers.comx-mol.netsciencepublishinggroup.combookpi.orgsciencepublishinggroup.com. These initial radicals then undergo further reactions, primarily with molecular oxygen (O2), to form peroxy radicals researchgate.netx-mol.netbookpi.org.
Formation and Fate of Alkyl Sulfide Peroxy Radicals
Following hydrogen atom abstraction, the resulting alkyl sulfide radicals react rapidly with molecular oxygen to form chemically activated or stabilized peroxy radicals researchgate.netx-mol.netbookpi.org. For example, the CH3SCH•CH3 radical reacts with O2 to form the energized peroxy adduct CH3SCH(OO•)CH3 sciencepublishinggroup.combookpi.orgsciencepublishinggroup.com. The fate of these peroxy radicals is complex and depends on temperature and pressure. Under high pressure and low temperatures, stabilization of the adduct is important. However, at atmospheric pressure and temperatures between 600-800 K, reactions of the chemically activated peroxy adduct become more significant relative to stabilization x-mol.netsciencepublishinggroup.combookpi.orgsciencepublishinggroup.com. New reaction pathways involving the addition of the peroxy oxygen radical to the sulfur moiety, followed by carbon-sulfur bond cleavage, have also been proposed x-mol.netsciencepublishinggroup.combookpi.orgsciencepublishinggroup.com.
Oxidation Products and Yields (e.g., SO2, HCHO, CH3CHO, OCS)
Table 1: Major Oxidation Products of this compound by OH Radicals
| Product | Reported Yield (%) | Source Reference(s) |
| SO2 | 51 ± 2 | cmjpublishers.comresearchgate.net |
| HCHO | 46 ± 4 | cmjpublishers.comresearchgate.net |
| CH3CHO | 57 ± 3 | cmjpublishers.comresearchgate.net |
| OCS | 0.07 | cmjpublishers.com |
Note: Yields are approximate and can vary based on experimental conditions.
Chlorine Atom (Cl) Initiated Oxidation Pathways
While OH radicals are the dominant oxidants in the troposphere, chlorine atom-initiated oxidation can be important in specific environments, such as the marine boundary layer where Cl atom concentrations can be elevated conicet.gov.ar. The reaction of this compound with chlorine atoms also proceeds through distinct mechanisms.
H-Atom Abstraction vs. Sulfur Atom Addition
Similar to reactions with OH radicals, the reaction of chlorine atoms with this compound can occur via hydrogen atom abstraction from the carbon atoms or addition to the sulfur atom researchgate.netconicet.gov.aracs.org. Studies on dimethyl sulfide (DMS) and other dialkyl sulfides suggest that both pathways are competitive conicet.gov.aracs.org. For this compound, the high yields of HCl and SO2 indicate that the hydrogen atom abstraction channel is a significant pathway for the reaction with Cl atoms under atmospheric conditions researchgate.netconicet.gov.arscience.gov. The CH3CH2SCH2• radical formed from H-atom abstraction can further react with O2, leading to products like SO2 and aldehydes conicet.gov.arscience.gov. The addition of Cl to the sulfur atom forms a Cl-sulfide adduct, which can then undergo further reactions conicet.gov.aracs.org.
Table 2: Major Oxidation Products of this compound by Cl Atoms
| Product | Reported Yield (%) | Source Reference(s) |
| HCl | 43 ± 5 | conicet.gov.arscience.gov |
| SO2 | 55 ± 3 | conicet.gov.arscience.gov |
| CH3CHO | 58 ± 3 | conicet.gov.arscience.gov |
| HCHO | 53 ± 5 | conicet.gov.arscience.gov |
Note: Yields are approximate and can vary based on experimental conditions.
Compound Name Table
| Common Name | Chemical Name | Abbreviation | CAS Number |
| This compound | This compound | EMS | N/A |
| Dimethyl sulfide | Dimethyl sulfide | DMS | 75-18-3 |
| Diethyl sulfide | Diethyl sulfide | DES | 352-93-2 |
| Formaldehyde (B43269) | Formaldehyde | HCHO | 50-00-0 |
| Acetaldehyde (B116499) | Acetaldehyde | CH3CHO | 75-07-0 |
| Sulfur dioxide | Sulfur dioxide | SO2 | 7446-09-5 |
| Carbonyl sulfide | Carbonyl sulfide | OCS | 463-58-1 |
| Hydroxyl radical | Hydroxyl radical | OH | N/A |
| Chlorine atom | Chlorine atom | Cl | N/A |
| Ethyl methyl sulfoxide (B87167) | Ethyl methyl sulfoxide | 1669-98-3 |
Product Distribution Analysis in NOx-free Airmit.eduvulcanchem.com
In the absence of nitrogen oxides (NOx), the atmospheric oxidation of this compound primarily involves reactions with hydroxyl (OH) radicals and, to a lesser extent, ozone (O3). Studies investigating these reactions in simulated atmospheric conditions have identified several key products. For instance, the OH-initiated oxidation of EMS at atmospheric pressure and room temperature (298 K) yielded significant amounts of sulfur dioxide (SO2), formaldehyde (HCHO), and acetaldehyde (CH3CHO) cmjpublishers.comconicet.gov.ar. One study reported yields of 51 ± 2% SO2, 46 ± 4% HCHO, and 57 ± 3% CH3CHO cmjpublishers.comconicet.gov.ar. Carbonyl compounds like formaldehyde and acetaldehyde are formed through the oxidation of the ethyl and methyl fragments of the molecule, while SO2 originates from the sulfur atom. Other minor products like carbonyl sulfide (OCS) have also been detected cmjpublishers.com. The reaction with chlorine (Cl) atoms, also studied in NOx-free air, similarly produced HCl, SO2, CH3CHO, and HCHO, with yields of 43 ± 5% SO2, 58 ± 3% CH3CHO, and 53 ± 5% HCHO for EMS conicet.gov.arconicet.gov.ar. These findings highlight that the primary sulfur-containing product in these atmospheric oxidation pathways is SO2.
Table 1: Major Products from OH-Initiated Oxidation of this compound in NOx-free Air
| Product | Yield (%) | Reference(s) |
|---|---|---|
| Sulfur Dioxide (SO2) | 51 ± 2 | cmjpublishers.comconicet.gov.ar |
| Formaldehyde (HCHO) | 46 ± 4 | cmjpublishers.comconicet.gov.ar |
| Acetaldehyde (CH3CHO) | 57 ± 3 | cmjpublishers.comconicet.gov.ar |
Pyrolysis and High-Temperature Oxidationresearchgate.netcdnsciencepub.comtandfonline.com
At elevated temperatures, this compound undergoes pyrolysis (thermal decomposition) and high-temperature oxidation. Experimental studies using flow reactors have investigated these processes in detail. For instance, research conducted at temperatures ranging from 630 to 740°C at 1 atm pressure in a turbulent flow reactor revealed that EMS decomposes to form various products, including small hydrocarbons and sulfur oxides researchgate.netcdnsciencepub.comresearchgate.net. In pyrolysis experiments (without added oxygen), ethylene (B1197577), ethane (B1197151), and methane (B114726) were detected as significant products researchgate.netcdnsciencepub.comresearchgate.net. When oxygen was present (oxidation), carbon monoxide, carbon dioxide, sulfur dioxide, and formaldehyde were also observed researchgate.netcdnsciencepub.comresearchgate.net. Destruction efficiencies of EMS were reported to be 50% for pyrolysis and 99% for oxidation at 740°C with a residence time of 0.06 s researchgate.netresearchgate.net. These findings indicate that high temperatures significantly alter the decomposition pathways and product distribution compared to lower-temperature atmospheric oxidation.
Thermal Decomposition Pathwayscdnsciencepub.comtandfonline.com
The thermal decomposition of this compound at high temperatures is initiated by the homolytic cleavage of chemical bonds. The primary step typically involves the breaking of the weakest bond, which in dialkyl sulfides can be the carbon-sulfur (C-S) bond. This C-S bond homolysis can lead to the formation of ethylthiyl (C2H5S•) and methyl (CH3•) radicals, or methylthiyl (CH3S•) and ethyl (C2H5•) radicals cdnsciencepub.comtandfonline.com. These initial radical fragments then undergo a series of subsequent reactions, including radical-radical recombination, disproportionation, or further decomposition, leading to the observed stable products. For example, the C-S bond scission is considered a significant initiation step in the pyrolysis of EMS mit.edursc.org. The specific pathways and the relative importance of each are influenced by temperature and pressure.
Formation of Small Hydrocarbons and Sulfur Oxidescdnsciencepub.comtandfonline.com
During the pyrolysis and high-temperature oxidation of this compound, the sulfur atom is predominantly converted into sulfur dioxide (SO2) researchgate.netcdnsciencepub.comresearchgate.net. The hydrocarbon fragments of the molecule are converted into smaller hydrocarbons. Studies have identified ethylene (C2H4), ethane (C2H6), and methane (CH4) as major hydrocarbon products from the pyrolysis of EMS researchgate.netcdnsciencepub.comresearchgate.net. The formation of these small hydrocarbons is a direct consequence of the C-C and C-S bond scissions and subsequent radical reactions at high temperatures. For instance, experiments at 630-740°C showed ethylene, methane, and ethane at significant levels, alongside SO2 cdnsciencepub.com.
Table 2: Major Products from High-Temperature Pyrolysis/Oxidation of this compound
| Product | Typical Conditions | Yield/Observation | Reference(s) |
|---|---|---|---|
| Ethylene (C2H4) | Pyrolysis, 630-740°C, 1 atm | Significant level | researchgate.netcdnsciencepub.comresearchgate.net |
| Ethane (C2H6) | Pyrolysis, 630-740°C, 1 atm | Significant level | researchgate.netcdnsciencepub.comresearchgate.net |
| Methane (CH4) | Pyrolysis, 630-740°C, 1 atm | Significant level | researchgate.netcdnsciencepub.comresearchgate.net |
| Sulfur Dioxide (SO2) | Oxidation, 630-740°C, 1 atm | Detected | researchgate.netcdnsciencepub.comresearchgate.net |
| Formaldehyde (HCHO) | Oxidation, 630-740°C, 1 atm | Detected | researchgate.netcdnsciencepub.comresearchgate.net |
| Carbon Monoxide (CO) | Oxidation, 630-740°C, 1 atm | Detected | researchgate.netcdnsciencepub.comresearchgate.net |
Theoretical Kinetic Modeling (e.g., QRRK, VTST)researchgate.netresearcher.life
Theoretical kinetic modeling provides valuable insights into the complex reaction mechanisms and rate constants of this compound transformations. Methods such as the Quantum Rice-Ramsperger-Kassel (QRRK) theory and Variational Transition State Theory (VTST) are employed to predict reaction rates and pathways researchgate.netsciencepublishinggroup.comx-mol.netresearcher.liferesearchgate.netumich.edunih.govacs.orgresearchgate.net. QRRK theory, for example, is used to analyze reactions involving activated species, accounting for collisional deactivation and further reactions, which is relevant for understanding the oxidation of radical intermediates of EMS with molecular oxygen sciencepublishinggroup.comresearcher.liferesearchgate.net. VTST, often combined with high-level quantum chemistry calculations (e.g., CBS-QB3, M06-2X), is used to calculate accurate rate constants for elementary reactions by determining the properties of transition states researchgate.netx-mol.netresearcher.lifenih.govacs.orgresearchgate.net. These theoretical approaches help in elucidating reaction mechanisms, predicting product distributions, and validating experimental findings, particularly for complex systems like the oxidation of EMS under various conditions mit.edursc.orgresearchgate.netsciencepublishinggroup.comx-mol.netresearcher.life.
Other Chemical Transformations
Beyond high-temperature pyrolysis and atmospheric oxidation, this compound can undergo other chemical transformations. For example, its reaction with ozone (O3) is known to be rapid and complex, leading to oxidation products. While studies on the direct reaction of ozone with EMS are less detailed in the provided search results, it is established that ozone reacts with sulfides, typically forming sulfoxides and subsequently sulfones epa.gov. Studies have also investigated the reaction of EMS with hydroperoxy (HO2) radicals, with theoretical analyses suggesting that hydrogen abstraction from the methyl and methylene groups are major channels at lower temperatures tandfonline.com. Furthermore, the oxidation of EMS to ethyl methyl sulfone using hydrogen peroxide as an oxidant is a known synthetic route, indicating its susceptibility to oxidation under various chemical conditions google.com.
Compound List:
this compound (EMS)
Sulfur dioxide (SO2)
Formaldehyde (HCHO)
Acetaldehyde (CH3CHO)
Carbonyl Sulfide (OCS)
Hydrogen Chloride (HCl)
Methane (CH4)
Ethane (C2H6)
Ethylene (C2H4)
Carbon Monoxide (CO)
Carbon Dioxide (CO2)
Hydroxyl radical (OH)
Ozone (O3)
Hydroperoxy radical (HO2)
Ethyl methyl sulfone
Ethyl methyl sulfoxide
Methanesulfonic acid (MSA)
Ethanesulfonic acid (ESA)
Chlorine atom (Cl)
Reactions with Hydrogen Atoms
The interaction of this compound with hydrogen atoms, particularly those generated from species like hydroxyl radicals (OH•), initiates significant chemical transformations. These reactions primarily proceed through hydrogen atom abstraction, a process that has been extensively studied using theoretical methods.
The initial step in the reaction of this compound with hydrogen atoms involves the abstraction of a hydrogen atom from one of the carbon sites or, less commonly, from the sulfur atom. The primary sites for abstraction are the methyl (CH₃) and methylene (CH₂) groups. This leads to the formation of various transient radical species, such as CH₂•SCH₂CH₃, CH₃SCH•CH₃, and CH₃SCH₂CH₂• cmjpublishers.comconicet.gov.arresearchgate.net.
Table 1: Hydrogen Atom Abstraction Pathways from this compound
| Reaction Site | Abstraction Product Radical | Primary Products (after further oxidation) | Notes |
| Methyl (CH₃) | CH₃SCH•CH₃ | Acetaldehyde, Thioacetaldehyde | cmjpublishers.comresearchgate.net |
| Methylene (CH₂) | CH₂•SCH₂CH₃ | Formaldehyde, Thioformaldehyde | cmjpublishers.comresearchgate.net |
| Thiol (SH) | CH₃CH₂SCH• | (Less common pathway) | researchgate.net |
Beyond abstraction, a substitution channel has also been identified in the reaction of hydrogen atoms with this compound. This pathway can lead to the formation of an ethyl radical (CH₃CH₂•) and hydrogen sulfide (H₂S) researchgate.net. However, the kinetic significance of this substitution channel compared to abstraction pathways is often dependent on specific reaction conditions and may be less dominant due to higher activation barriers researchgate.net.
Substitution Reactions
Substitution reactions represent another class of transformations that this compound can undergo. As noted in the context of reactions with hydrogen atoms, a substitution pathway can occur, yielding an ethyl radical and hydrogen sulfide researchgate.net.
In a broader sense, substitution reactions in organic chemistry typically involve the replacement of one functional group or atom by another. For organosulfur compounds, these can include nucleophilic or electrophilic substitution mechanisms. While specific detailed studies on the substitution reactions of this compound with common nucleophiles or electrophiles (other than hydrogen atoms) are not extensively detailed in the provided search results, the general principles of substitution reactions, such as SN1 and SN2 mechanisms, are well-established in organic chemistry and would be applicable to EMS under appropriate conditions. The kinetic parameters for such reactions would be governed by the nature of the attacking species, the leaving group, and the electronic and steric environment around the sulfur atom and adjacent carbon atoms.
Ligand Exchange Reactions in Coordination Chemistry (potential area)
This compound, with its sulfur atom possessing lone pairs of electrons, can act as a ligand in coordination chemistry, binding to metal centers. The exchange of these ligands with other species in the coordination sphere of a metal complex is a fundamental process studied within inorganic chemistry.
While direct studies on this compound as a ligand undergoing exchange are not explicitly detailed in the provided snippets, research on similar organosulfur compounds, such as dimethyl sulfide (DMS), offers valuable insights. For instance, studies on the substitution of water ligands in metal complexes like fac-[(CO)₃M(H₂O)₃]⁺ (where M = Mn, Tc, Re) by DMS have been conducted researchgate.net. These studies reveal that the rate of substitution is influenced by the metal center. For example, DMS substitution for water in these complexes is found to be slightly faster than substitution by acetonitrile (B52724) researchgate.net.
Table 2: Kinetic Parameters for Water Exchange and Substitution by Dimethyl Sulfide (DMS) in Metal Complexes
| Metal Complex | Entering Ligand | k₂₉₈ (s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔV‡ (cm³ mol⁻¹) | Mechanism | Reference |
| fac-[(CO)₃Mn(H₂O)₃]⁺ | H₂O (exchange) | 23 | 72.5 | +24.4 | +7.1 | Id | researchgate.net |
| fac-[(CO)₃Mn(H₂O)₃]⁺ | DMS | ~69 | - | - | - | Id | researchgate.net |
| fac-[(CO)₃Tc(H₂O)₃]⁺ | H₂O (exchange) | 0.49 | 78.3 | +11.7 | +3.8 | Id | researchgate.net |
| fac-[(CO)₃Tc(H₂O)₃]⁺ | DMS | ~0.74 | - | - | - | Id | researchgate.net |
| fac-[(CO)₃Re(H₂O)₃]⁺ | H₂O (exchange) | 5.4 x 10⁻³ | 90.3 | +14.5 | - | Id/Ia | researchgate.net |
| fac-[(CO)₃Re(H₂O)₃]⁺ | DMS | ~6.5 x 10⁻³ | - | - | - | Id/Ia | researchgate.net |
Note: k₂₉₈ represents the rate constant at 298 K. ΔH‡ is the activation enthalpy, ΔS‡ is the activation entropy, and ΔV‡ is the activation volume. DMS substitution rates are estimated as approximately 3 times faster than water exchange for Mn, 1.5 times for Tc, and 1.2 times for Re, based on the provided text.
The pressure dependence of these reactions provides insight into the mechanism. For manganese and technetium complexes, the positive activation volumes suggest a dissociative (Id) mechanism. In contrast, the rhenium complex shows a behavior indicative of a potential changeover between dissociative and associative (Ia) mechanisms, depending on the entering ligand researchgate.net. These findings highlight that organosulfur compounds can participate in ligand exchange processes, with their kinetic behavior being modulated by the metal center and the specific reaction environment.
Compound Name Table:
| Common Name | Chemical Formula |
| This compound | CH₃SCH₂CH₃ |
Atmospheric Concentrations and Sources
The presence of this compound in the atmosphere is a result of emissions from both biological and industrial activities. cmjpublishers.com
Significant quantities of this compound are released into the atmosphere through biological activities, particularly in marine environments. cmjpublishers.com While dimethyl sulfide (DMS) is the most abundant biogenic sulfur compound emitted from the world's oceans by phytoplankton, copernicus.orgwikipedia.org other related compounds like this compound are also produced. For instance, certain bacteria isolated from marine microbial mats have demonstrated the ability to utilize this compound as a substrate, which points to its role in marine biogeochemical cycles.
This compound has also been identified as a naturally occurring volatile compound in some food items, such as Coffea arabica. nih.gov
Human activities contribute to the atmospheric load of this compound primarily through its use in industrial applications. It is manufactured and used as an intermediate in the chemical industry, as an odor agent, and as a flavoring agent. nih.gov The Code of Federal Regulations lists this compound as a synthetic flavoring substance that is safe for its intended use. Furthermore, it is employed as an odorant in natural gas, benefiting from a desirable boiling point and low freezing point. google.com Industrial manufacturing processes for chemical intermediates and high-impact aroma chemicals are also notable sources. thegoodscentscompany.com
Atmospheric Degradation Pathways
Once in the atmosphere, this compound is removed and transformed through several chemical processes, primarily initiated by sunlight and reactions with key atmospheric oxidants.
The photooxidation of this compound, particularly in the presence of nitrogen oxides (NOx), is a key degradation pathway. nih.gov Smog chamber experiments have shown that the photochemical reaction of this compound and NOx leads to the generation of ozone. nih.gov The potential for ozone formation increases with higher initial concentrations of EMS, and the intensity of light plays a crucial role in this process. nih.gov The reactivity of this compound in forming ozone is considered to be at a relatively low level compared to other volatile organic compounds. nih.gov
Studies on the oxidation of this compound at standard conditions (298 K and 1 atm pressure) show that the process begins with the abstraction of a hydrogen atom from its carbon sites. cmjpublishers.com This leads to the formation of energetically favorable stable products such as acetaldehyde and formaldehyde. cmjpublishers.com
The primary chemical sink for this compound in the troposphere is its reaction with gas-phase oxidants, including the hydroxyl radical (OH), chlorine atoms (Cl), and the nitrate (B79036) radical (NO3).
The hydroxyl radical (OH) is the most significant oxidant in the daytime. The OH-initiated oxidation of this compound in synthetic air has been studied, yielding several key products. cmjpublishers.com The reaction proceeds via hydrogen abstraction, leading to the formation of unstable radical products that are subsequently oxidized. cmjpublishers.com
Chlorine atoms (Cl) also contribute to the degradation of EMS, particularly in the marine boundary layer where chlorine atom precursors can be present. The reaction proceeds through both direct H-atom abstraction and the addition of Cl to the sulfur atom.
The major products from the oxidation of this compound by OH and Cl radicals are summarized in the table below.
Oxidation Products of this compound
| Oxidant | Product | Reported Yield | Source |
|---|---|---|---|
| OH Radical | Sulfur Dioxide (SO₂) | 51 ± 2% | cmjpublishers.com |
| Formaldehyde (HCHO) | 46 ± 4% | cmjpublishers.com | |
| Acetaldehyde (CH₃CHO) | 57 ± 3% | cmjpublishers.com | |
| Cl Atom | Hydrogen Chloride (HCl) | 43 ± 5% | |
| Sulfur Dioxide (SO₂) | 55 ± 3% | ||
| Acetaldehyde (CH₃CHO) | 58 ± 3% | ||
| Formaldehyde (HCHO) | 53 ± 5% |
The abiotic formation of simple organosulfur compounds has been a subject of interest in the context of planetary and prebiotic atmospheres. While the primary focus of atmospheric chemistry is on degradation, photochemistry can also lead to the formation of new species. The photolysis of this compound vapor with ultraviolet light (wavelengths 2000-2350 Å) has been shown to cause its decomposition into a variety of products, primarily through the cleavage of carbon-sulfur bonds to form methyl and ethylthiyl radicals, or ethyl and methylthiyl radicals.
While direct studies on the abiotic formation of this compound in such environments are scarce, research on the analogous dimethyl sulfide (DMS) provides relevant insights. DMS has been synthesized abiotically in laboratory experiments under simulated prebiotic conditions. wikipedia.org Furthermore, the recent detection of DMS in cometary matter provides the first evidence for an abiotic synthetic pathway for this molecule in space, suggesting that such processes could be a source of DMS in planetary atmospheres. wikipedia.orgtudelft.nl This raises the possibility that similar abiotic photochemical pathways could exist for the formation of this compound in comparable environments.
Formation of Sulfur-Containing Atmospheric Pollutants (e.g., SOx)
The atmospheric degradation of this compound (EMS) is a significant process that contributes to the formation of sulfur-containing air pollutants, most notably sulfur dioxide (SO₂). The primary pathway for the atmospheric removal of EMS during the daytime is through oxidation initiated by hydroxyl (OH) radicals. This process ultimately leads to the conversion of the sulfur atom in the EMS molecule into SO₂, a key precursor to acid rain and sulfate (B86663) aerosols.
The oxidation process begins with the abstraction of a hydrogen atom from one of the carbon atoms in the ethyl or methyl group by an OH radical. This initial reaction forms unstable radical products which are subsequently oxidized. Research on the gas-phase reaction of EMS with chlorine (Cl) atoms, which serves as a model for radical-initiated oxidation, has identified several major products. In these studies, conducted in NOx-free air at atmospheric pressure, SO₂ was a principal product. The reaction also yields aldehydes corresponding to the alkyl groups of the original molecule. Specifically, the oxidation of the ethyl group primarily forms acetaldehyde, while the methyl group is oxidized to formaldehyde.
Experimental studies have quantified the yields of these products from the Cl-atom initiated oxidation of this compound, providing insight into the atmospheric fate of this compound. The findings underscore that the atmospheric oxidation of EMS is an efficient source of SO₂.
Table 1: Major Product Yields from the Cl-Atom Initiated Oxidation of this compound
| Product | Chemical Formula | Molar Yield (%) |
|---|---|---|
| Sulfur Dioxide | SO₂ | 55 ± 3 |
| Acetaldehyde | CH₃CHO | 58 ± 3 |
| Formaldehyde | HCHO | 53 ± 5 |
| Hydrogen Chloride | HCl | 43 ± 5 |
Data sourced from a study on the gas-phase reactions of Cl atoms with CH₃CH₂SCH₃ in a large volume reactor.
Environmental Transport and Distribution
The transport and distribution of this compound in the environment are governed by its physicochemical properties, which dictate its movement between air, water, and soil. Its high volatility and moderate water solubility facilitate its distribution across different environmental compartments.
This compound is characterized by its high volatility, a property that significantly influences its environmental partitioning. When present in aqueous systems, it exhibits a strong tendency to volatilize, moving from the water into the atmosphere. This process is primarily governed by the compound's Henry's Law Constant (H'), a measure of the equilibrium partitioning between water and air.
The Henry's Law Constant can be estimated from the ratio of a chemical's vapor pressure to its water solubility. With a relatively high vapor pressure and limited water solubility, this compound readily escapes from aquatic environments. This volatilization is a key mechanism for its transport from surface waters to the atmosphere, where it can then undergo the chemical transformations described in the previous section. The product is described as evaporating readily, and this mobility is a defining characteristic of its environmental behavior.
Table 2: Physicochemical Properties of this compound related to Volatilization
| Property | Value |
|---|---|
| Water Solubility | 6,429 mg/L at 25°C (estimated) |
| Vapor Pressure | 185.57 mmHg at 25°C (estimated) |
| Log Kₒw (Octanol-Water Partition Coefficient) | 1.54 |
| Henry's Law Constant (H') (Dimensionless) | 0.13 (calculated) |
Values are sourced from various chemical property databases. The dimensionless Henry's Law Constant is calculated from vapor pressure and water solubility.
The interaction of this compound with soil and sediment is largely controlled by a process called sorption. For a non-polar organic compound like this compound, sorption is primarily influenced by its affinity for the organic carbon fraction within the soil or sediment matrix. This relationship is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).
A compound's Koc can be estimated from its octanol-water partition coefficient (Kow), which measures its hydrophobicity. Based on the Log Kow of this compound, its Koc value is estimated to be low. This indicates a weak tendency to adsorb to soil and sediment particles, particularly those with low organic carbon content. Consequently, this compound is expected to be highly mobile in the subsurface environment. Its low sorption potential, combined with its volatility, suggests that it is more likely to be found in the soil gas or leach into groundwater rather than remaining bound to soil particles. Sorption is therefore not considered a major sink for this compound in most soil environments.
Table 3: Sorption Properties of this compound
| Property | Value | Description |
|---|---|---|
| Log Kₒw | 1.54 | Indicates the compound's hydrophobicity. |
| Kₒc (L/kg) | 57.8 (estimated) | The soil organic carbon-water partition coefficient, indicating low sorption potential. |
The Koc value is estimated from the Log Kow using a standard regression equation (log Koc = 1.0 * log Kow - 0.21).
Compound List
Quantum Chemical Calculations of Electronic Structure and Energetics
A significant portion of theoretical research on this compound focuses on its electronic structure and the energetics of various chemical processes it undergoes.
Ab Initio Methods (e.g., MP2, CCSD/cc-pVTZ) for Conformational Analysis
Ab initio methods, known for their high accuracy in describing electron correlation, have been extensively used to determine the stable conformers of this compound. Studies employing coupled cluster with singles and doubles excitations (CCSD) in conjunction with the Dunning's correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set have been instrumental in optimizing the molecular structures of both the trans and gauche conformers of EMS nih.govaanda.orgaanda.org. These calculations have revealed that while the trans conformer is predicted to be more stable, the gauche conformer is observed to be more abundant in certain contexts aanda.org. Further investigations using the Møller–Plesset perturbation theory of second order (MP2) with the cc-pVTZ basis set have also been performed to estimate harmonic frequencies and analyze vibrational contributions to rotational constants nih.govaanda.orgaanda.org. These methods provide detailed insights into the subtle energy differences between conformers and the underlying electronic interactions.
Density Functional Theory (DFT) Approaches (e.g., CBS-QB3, G3MP2B3, M062X/6-311+G(2d,p), wB97XD/6-311++G(2df,2pd))
Density Functional Theory (DFT) methods, offering a balance between accuracy and computational cost, are widely applied to this compound. Composite methods like CBS-QB3 and G3MP2B3, along with specific DFT functionals such as M062X and wB97XD coupled with various basis sets (e.g., 6-311+G(2d,p), 6-311++G(2df,2pd)), have been employed to study the thermochemical properties of reactants, products, and transition states in oxidation and pyrolysis reactions researcher.liferesearchgate.netsciencepublishinggroup.comresearchgate.netresearchgate.net. For instance, the M062X/6-311+G(2d,p) level of theory has been used for variational transition state theory calculations researchgate.net. The 6-311++G(2d,2p) basis set has been chosen for its balance of accuracy and efficiency in studying EMS oxidation mdpi.com. These DFT approaches are critical for calculating kinetic and thermochemical parameters essential for reaction modeling.
Potential Energy Surface Mapping and Transition State Characterization
Mapping the potential energy surface (PES) and characterizing transition states are vital for understanding reaction mechanisms. Studies have involved 2D and 3D energy scans to map the PES for this compound oxidation mdpi.comresearchgate.net. These scans, often performed at levels like MP2/6–311 + g(d,p), help identify the lowest energy pathways and the geometries of transition states researchgate.net. For instance, in the oxidation of EMS, the transition state for sulfoxide formation has been characterized, indicating a concerted process involving bond breaking and formation occurring nearly simultaneously mdpi.com. Detailed analysis of reaction pathways, including the identification of transition states for various reaction steps, is a common feature of these computational investigations researchgate.netresearchgate.net.
Thermochemical Property Derivations (e.g., enthalpy, entropy, Gibbs free energy)
The accurate derivation of thermochemical properties such as enthalpy, entropy, and Gibbs free energy is a cornerstone of theoretical chemical kinetics. These properties are calculated using various quantum chemical methods, including CBS-QB3, G3, and G3MP2 levels of theory, to determine enthalpies of formation for reactants and products researchgate.net. Studies on the oxidation of methyl ethyl sulfide have calculated standard entropy and Gibbs free energy changes for numerous reaction pathways, providing insights into the thermodynamic favorability of different oxidation products under various conditions cmjpublishers.com. These derived values are essential inputs for kinetic modeling and predicting reaction outcomes.
Hydrogen Abstraction and Addition Reaction Energetics
Computational studies have investigated the energetics of hydrogen abstraction and addition reactions involving this compound, particularly in the context of atmospheric oxidation and combustion. For example, the reaction of EMS with hydroxyl (OH) radicals has been studied, with computational analysis suggesting that hydrogen abstraction is the dominant pathway, while substitution and addition-elimination reactions may be less significant due to higher barrier heights researchgate.netconicet.gov.ar. Theoretical investigations have also explored the reaction of hydrogen atoms with EMS, identifying hydrogen abstraction, CH3S-transfer, and CH3-transfer channels, with hydrogen abstraction from the SH group being predominant researchgate.net. The kinetics of chemically activated reactions, such as the reaction between methyl ethyl sulfide radicals and molecular oxygen, are analyzed using theories like the quantum Rice-Ramsperger-Kassel (QRRK) theory, incorporating master equation analysis and collision deactivation models researchgate.netresearchgate.net.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions over time. While less extensively detailed in the search results compared to quantum chemical calculations for EMS itself, MD simulations have been employed in conjunction with quantum chemistry. For instance, MD simulations using the CHARMM36 force field and the Perturbed Matrix Method (PMM) have been used to study oxidation processes, allowing for the exclusion of certain water molecules from explicit quantum mechanical calculations while still accounting for solvent effects mdpi.com. Furthermore, MD simulations, often utilizing force fields like GAFF, are a standard tool for predicting bulk molecular properties, and this compound has been included in studies evaluating such force fields for density and heat of vaporization predictions nih.govscispace.com. These simulations are valuable for understanding solvation effects and the behavior of EMS in condensed phases or complex environments.
Application of Force Fields (e.g., CHARMM36, GAFF, SPASIBA) for this compound Systems
Force fields are essential tools in molecular mechanics simulations, providing a simplified yet effective way to describe the potential energy of a molecular system as a function of its atomic coordinates. For this compound, force field development and application focus on accurately parameterizing its constituent atoms, particularly sulfur, to reproduce experimental and high-level quantum mechanical data.
The General AMBER Force Field (GAFF) has been developed for a broad spectrum of organic molecules, including those with sulfur atoms, and is designed for compatibility with AMBER force fields used for biomolecules nih.gov. Parameterization for GAFF involves defining atom types based on element, hybridization, and chemical environment, with bonded parameters derived from QM results and empirical rules nih.gov. Studies have shown that GAFF can be applied to sulfur-containing compounds, with specific attention paid to van der Waals parameters and electrostatic potentials to accurately model condensed-phase properties nih.govnih.gov. For this compound, specific force field parameters have been optimized to reproduce gas-phase properties like geometries, conformational energies, and vibrational spectra nih.gov. In some cases, scaling factors are applied to force field parameters to improve agreement with experimental data, with a scaling factor of 0.6 reported for this compound in reproducing condensed-phase properties when using a polarizable Drude force field nih.gov.
The CHARMM force field, particularly CHARMM36, has also been utilized for simulations involving sulfur-containing compounds. Molecular dynamics simulations using GROMACS with the CHARMM36 force field have been employed for studying this compound, for instance, in the context of oxidation reactions researchgate.net. The CHARMM General Force Field (CGenFF) is another variant developed for drug-like molecules, compatible with CHARMM36, and is parameterized using a protocol that targets QM dipole moments, water interaction energies, and experimental condensed-phase properties nih.gov.
The SPASIBA (Spectroscopic Potential Algorithm for Simulating Biomolecular conformational Adaptability) force field, which merges AMBER's torsional, van der Waals, and electrostatic potentials with Urey-Bradley-Shimanouchi terms, has been developed to improve the accuracy of vibrational frequency reproduction aip.orgaip.orgmdpi.comresearchgate.net. SPASIBA has been demonstrated to reproduce vibrational frequencies with higher accuracy than many existing molecular mechanics potentials and provides insights into conformation-vibrational spectrum relationships aip.orgaip.org. Its parameters are derived from experimental vibrational data, including those for this compound aip.org.
QM/MM Hybrid Approaches for Complex Chemical Environments
Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods combine the accuracy of quantum mechanics for describing reactive or electronically complex regions with the efficiency of molecular mechanics for the surrounding environment. While specific QM/MM studies focusing solely on this compound in complex chemical environments are less detailed in the provided search results, the methodology is relevant for molecules of this type. For instance, the PyMM program has been used to apply the Perturbed Matrix Method to MD simulations, which can be integrated with QM/MM approaches researchgate.net. Such hybrid methods are crucial for understanding how molecules like this compound behave when interacting with larger systems, such as biological molecules or complex solvent mixtures, where electronic effects are significant.
Solvation Dynamics and Intermolecular Interactions
Studies on this compound have investigated its intermolecular interactions and solvation behavior, particularly in the context of developing polarizable force fields. Parameter optimization for these force fields often involves reproducing quantum mechanical and experimental data for gas-phase properties, including geometries, conformational energies, vibrational spectra, and dipole moments, as well as condensed-phase properties such as heats of vaporization and free energies of hydration nih.gov.
A polarizable empirical force field based on the classical Drude oscillator model has been developed for sulfur-containing compounds, including this compound. This model aims to capture the ability of electronic distributions to change with the environment, offering advantages over nonpolarizable force fields nih.govnih.gov. For this compound, this polarizable model showed an improved prediction of the gas-phase dipole moment compared to nonpolarizable models, with an average overestimation of 5% versus a 28% underestimation by the additive model nih.gov. Atom pair-specific Lennard-Jones parameters between sulfur and water oxygen atoms were found to be necessary for improving the aqueous solvation free energies of this compound within a Drude polarizable model nih.gov.
Conformational Dynamics and Torsional Barriers
This compound exists in different conformational states due to rotation around its single bonds, primarily the C-S and S-C bonds. Theoretical studies have focused on characterizing these conformers and determining the energy barriers associated with their interconversion. Ab initio calculations, such as those performed at the CCSD/cc-pVTZ level of theory, have been used to estimate torsional barrier heights for the methyl-sulfur rotation aanda.orgnih.gov.
Research has identified two main conformers for this compound: trans and gauche aanda.orgnih.govresearchgate.net. The relative energies of these conformers have been calculated, with some studies suggesting that the trans conformer might be energetically more stable based on ab initio calculations, although experimental population distributions can indicate the gauche conformer as being more abundant in the gas phase aanda.orgnih.gov. For instance, one study found a population ratio of approximately 1:2, with the gauche conformer being more abundant aanda.org. The observation of A-E internal rotation splittings in the millimeter-wave spectrum has allowed for the experimental determination of the V3 hindered internal rotation barrier heights for both the trans and gauche species aanda.orgnih.govaanda.org. These torsional barriers are critical for understanding the molecule's internal dynamics.
Theoretical Spectroscopic Characterization
Prediction of Rotational Spectra and Constants
The precise determination of rotational constants is crucial for identifying molecules in astronomical observations and for detailed structural analysis. High-level ab initio calculations, often employing methods like CCSD/cc-pVTZ, are used to predict the rotational spectra and constants of this compound aanda.orgnih.govaanda.org. These calculations provide the A, B, and C rotational constants for each conformer, which are then used to predict the molecule's rotational spectrum.
Experimental measurements of the millimeter-wave spectrum of this compound have been performed in the frequency range of 72–116.5 GHz, yielding a significant number of rotational transitions for both trans and gauche conformers (172 for trans, 259 for gauche) aanda.orgnih.govaanda.org. These experimental data have been analyzed and compared with theoretical predictions. The optimized spectroscopic constants derived from these measurements show good agreement with ab initio calculations nih.govaanda.org. With these refined parameters, frequency predictions for the rotational spectrum of EMS up to 200 GHz can be made with reasonable accuracy, aiding in its detection in interstellar medium surveys aanda.orgnih.govaanda.org. For example, predictions are accurate to a few kHz in the 72–116.5 GHz domain aanda.org.
Vibrational Analysis (e.g., IR, Raman, Anharmonic Frequencies)
Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods such as B3LYP or MP2 with various basis sets (e.g., cc-pVTZ), is employed to predict the infrared (IR) and Raman spectra of this compound aip.orgaip.orgaanda.orgcsic.esconicet.gov.ar. These calculations provide harmonic frequencies and intensities for various vibrational modes, allowing for the assignment of experimental spectra.
Studies have calculated harmonic frequencies for the lowest normal vibrational modes of this compound aanda.orgnih.gov. The vibrational contributions to rotational constants are modeled using calculated first-order vibration-rotation constants (αi) aanda.orgnih.gov. The lowest frequency modes, often skeletal torsions, lie below 300 cm⁻¹ aanda.orgnih.gov. For instance, the ν₃₀ vibrational mode, identified as a skeletal torsion, has been calculated to be around 79 cm⁻¹ for the trans conformer and 83 cm⁻¹ for the gauche conformer aanda.orgnih.gov.
Furthermore, anharmonic frequency calculations are performed to enhance the accuracy of predicted vibrational spectra aanda.orgcsic.escore.ac.uk. These calculations account for the non-linear nature of molecular vibrations, providing more realistic frequency values. The SPASIBA force field, for example, has shown a mean frequency error of 13 cm⁻¹ when refining 532 fundamental frequencies, indicating its capability in reproducing vibrational spectra with high accuracy aip.orgaip.org. These theoretical vibrational analyses are crucial for interpreting experimental IR and Raman spectra and for understanding the molecule's vibrational dynamics.
Analytical Methodologies for Ethyl Methyl Sulfide Detection and Characterization
Spectroscopic Techniques in Research Applications
Spectroscopic methods are fundamental for understanding the intrinsic properties of molecules like ethyl methyl sulfide (B99878), providing detailed insights into their structure and behavior.
Millimeter-Wave Spectroscopy for Rotational Transitions
Millimeter-wave (mm-wave) spectroscopy is a powerful technique for determining the precise rotational transitions of molecules, which are highly sensitive to their internal structure and conformation. Research has focused on characterizing the mm-wave spectrum of ethyl methyl sulfide to aid in its identification in astronomical observations and to refine its molecular parameters.
Studies have measured the rotational spectrum of this compound in the frequency range of 72–116.5 GHz using broadband mm-wave spectrometers aanda.orgnih.gov. These measurements have allowed for the analysis of both the trans and gauche conformers of EMS, with a significant number of rotational transitions observed for each aanda.orgnih.gov. Specifically, 172 rotational transitions were recorded for the trans conformer and 259 for the gauche conformer aanda.orgnih.gov. The observation of A–E internal rotation splittings has enabled the experimental determination of the internal rotation barrier height for both conformers aanda.orgnih.gov. Furthermore, the identification of vibrational excited states, particularly for the lowest frequency vibrational mode (ν₃₀), has been achieved nih.gov. These precise experimental rotational parameters are crucial for predicting EMS's spectral signature and facilitating its detection in interstellar medium surveys aanda.orgnih.gov. The accuracy of these parameters allows for spectral predictions up to 200 GHz aanda.orgnih.gov.
FTIR Spectroscopy for Product Analysis in Gas-Phase Reactions
Fourier Transform Infrared (FTIR) spectroscopy is widely employed to identify and quantify chemical species, particularly in gas-phase reactions. It provides a molecular fingerprint based on the absorption of infrared radiation by specific molecular vibrations.
FTIR spectroscopy has been utilized to analyze the products of gas-phase reactions involving this compound, such as its reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms researchgate.netscience.govconicet.gov.ar. For instance, in the gas-phase reactions of Cl atoms with this compound, FTIR spectroscopy was used in situ to identify major products such as hydrogen chloride (HCl), sulfur dioxide (SO₂), and acetaldehyde (B116499) (CH₃CHO) researchgate.netscience.govconicet.gov.ar. In the reaction of Cl with EMS, formaldehyde (B43269) (HCHO) was also identified as a major product science.govconicet.gov.ar. The yields for these products were quantified, with HCl, SO₂, CH₃CHO, and HCHO observed at yields of (43 ± 5)%, (55 ± 3)%, (58 ± 3)%, and (53 ± 5)%, respectively science.govconicet.gov.ar. These studies use FTIR to elucidate degradation mechanisms and reaction kinetics under atmospheric conditions researchgate.netconicet.gov.ar.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and molecular conformation through chemical shifts and coupling constants. While specific results for this compound's NMR are not detailed in the provided snippets, the technique's general application is well-established.
NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a non-destructive method that offers insights into molecular structure and composition researchgate.netlibretexts.org. ¹³C NMR, in particular, can reveal the number of unique carbon environments within a molecule, while ¹H NMR provides information on the number and types of hydrogen atoms and their neighboring environments through chemical shifts and splitting patterns libretexts.orgyoutube.com. For molecules like this compound, NMR can be used to confirm the presence of the methyl and ethyl groups attached to the sulfur atom, providing characteristic chemical shifts and coupling constants that help confirm its structure nih.govpharmaffiliates.comcolab.ws. Theoretical calculations of NMR parameters, such as shielding and coupling constants, can also be used to model and confirm molecular structures, as demonstrated in studies involving this compound as a model compound for understanding conformational effects on spectroscopic parameters nih.gov.
Mass Spectrometry for Fragmentation Patterns
Mass spectrometry (MS) is vital for determining the molecular weight and providing structural information through the analysis of fragmentation patterns. When molecules are ionized, they often break down into smaller, characteristic fragments, creating a unique mass spectrum that acts as a molecular fingerprint.
In mass spectrometry, the fragmentation of organic molecules, including sulfides, occurs through various processes such as α-cleavage, inductive cleavage, and rearrangements nih.govscribd.comcreative-proteomics.comudel.eduwikipedia.org. For saturated monosulfides like this compound (CH₃SCH₂CH₃), fragmentation typically involves cleavage adjacent to the sulfur atom, often leading to the formation of a sulfur-containing fragment ion scribd.comresearchgate.net. For instance, electron ionization (EI) mass spectrometry data for this compound shows prominent fragment ions, with a molecular ion (M⁺) at m/z 76 and significant fragments at m/z 61 (likely [CH₃CH₂S]⁺) and m/z 48 (likely [CH₃S]⁺) nih.gov. These fragmentation patterns are instrumental in identifying and confirming the presence of this compound in complex samples nih.govwikipedia.org.
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for separating complex mixtures and quantifying individual components, including volatile compounds like this compound.
Gas Chromatography (GC) Coupled with Detectors
Gas Chromatography (GC) is a primary method for separating volatile organic compounds. When coupled with a selective detector, such as a Sulfur Chemiluminescence Detector (SCD), it offers high sensitivity and specificity for sulfur-containing compounds like this compound.
GC coupled with SCD is a highly sensitive and selective technique for analyzing sulfur compounds across various matrices, including food, beverages, and industrial gases chromatographyonline.comtechnologynetworks.comhpst.czhpst.czgcms.czshimadzu.comhpst.czgcms.cz. The SCD detects sulfur by monitoring the chemiluminescence produced from the reaction of sulfur monoxide (SO) with ozone (O₃) hpst.cz. This method is crucial for quantifying trace levels of sulfur compounds, often in the parts per billion (ppb) range chromatographyonline.comhpst.czgcms.czhpst.cz. This compound has been used as an internal standard in GC-SCD analyses, for example, in the quantification of volatile sulfur compounds in beer chromatographyonline.comshimadzu.com. GC-SCD has also been applied to analyze sulfur compounds in natural gas and petrochemicals, demonstrating its utility in industrial quality control and environmental monitoring technologynetworks.comhpst.czhpst.czgcms.cz. The technique's ability to provide low detection limits and equimolar response for sulfur compounds makes it invaluable for complex mixture analysis hpst.czgcms.cz.
Advanced Methods for Trace Analysis in Environmental Samples
The accurate detection and quantification of this compound (EMS) at trace levels within diverse environmental matrices are critical for assessing its impact on air quality, industrial processes, and potential odor pollution. Advanced analytical methodologies are indispensable for achieving the high sensitivity, selectivity, and specificity required for these challenging analyses.
Key Advanced Analytical Techniques for this compound
Several sophisticated techniques have been developed and refined for the trace analysis of this compound and other volatile sulfur compounds (VSCs) in environmental samples. These methods typically involve a combination of efficient sample preparation for pre-concentration and separation, followed by highly sensitive detection.
Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS): SPME has emerged as a leading technique for the trace analysis of VSCs, including this compound, in environmental samples such as air and gas streams ( researchgate.net, nih.gov, diva-portal.org). This method offers a solvent-free approach that integrates sample preparation, analyte pre-concentration, and direct introduction into the chromatographic system.
Methodology: A common implementation involves using a Carboxen-polydimethylsiloxane (Carboxen-PDMS) fiber, which is exposed to the sample's headspace. The fiber adsorbs the target analytes, which are then thermally desorbed in the heated inlet of a gas chromatograph. The GC separates the compounds, and a mass spectrometer (MS) provides identification and quantification based on mass-to-charge ratios ( researchgate.net, nih.gov, diva-portal.org).
Optimization and Performance: Research has focused on optimizing SPME parameters, such as fiber coating (e.g., Carboxen-PDMS), extraction time, and temperature, to maximize sensitivity and selectivity for a suite of VSCs, including EMS. A notable study developed a method for the simultaneous determination of nine VSCs, including EMS, in gas samples. This method achieved detection limits in the parts-per-trillion (ppt) range for various compounds and demonstrated linear calibration functions up to 20 parts-per-billion (ppb) for all analyzed substances ( researchgate.net, nih.gov, diva-portal.org).
Research Findings: The SPME-GC-MS approach has proven effective for trace-level analysis, offering robust performance for the simultaneous quantification of multiple VSCs in environmental samples ( researchgate.net, nih.gov, diva-portal.org).
Gas Chromatography with Sulfur-Specific Detectors: To enhance the selectivity and sensitivity for sulfur-containing compounds, gas chromatography can be coupled with specialized detectors.
Pulsed Flame Photometric Detector (PFPD) and Flame Photometric Detector (FPD): These detectors exhibit high sensitivity towards sulfur atoms. A headspace SPME-GC-PFPD method, for instance, has been successfully applied to analyze volatile sulfur compounds, demonstrating the utility of PFPD for detecting these analytes in complex matrices ( researchgate.net).
Sulfur Chemiluminescence Detector (SCD): The SCD offers exceptional selectivity and sensitivity for sulfur compounds by measuring the chemiluminescence produced during the combustion of sulfur-containing molecules. It is widely recognized for its reliability in VSC analysis ( researchgate.net, researchgate.net).
Headspace Techniques Coupled with GC/MS: Headspace analysis is a vital sample preparation technique for volatile compounds, facilitating their transfer from a sample matrix into the gas phase for subsequent GC/MS analysis. This approach has been successfully employed for analyzing VOSCs in water samples, with optimized parameters such as sample volume, ionic strength, and temperature enhancing analyte volatility and headspace concentration ( iwaponline.com). While EMS may not always be explicitly listed in every study focusing on broader VOSC analysis, this technique is highly relevant for environmental water matrices.
Gas Chromatography-Quartz Crystal Microbalance (GC-QCM): GC-QCM offers a more economical alternative to GC-MS for quantifying sulfur compounds, including this compound, in matrices such as landfill gas. This method provides analytical performance, including error and analysis time, comparable to GC-MS, making it a practical option for routine environmental monitoring ( nih.gov).
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For highly complex environmental samples containing numerous interfering compounds, GC×GC coupled with sensitive detectors like PFPD or SCD provides enhanced separation power. This technique allows for the resolution of co-eluting analytes and offers a more detailed characterization of VSC profiles, thereby improving the accuracy of trace analysis ( researchgate.net, semanticscholar.org).
Data Table: Analytical Performance for this compound and Related Volatile Sulfur Compounds
| Technique | Analyte | Detection Limit (approx.) | Linear Range (approx.) | Matrix Type | Reference(s) |
| SPME-GC-MS | This compound | ppt (B1677978) (v/v) range* | Up to 20 ppb (v/v) | Gas Samples | researchgate.net, nih.gov, diva-portal.org |
| SPME-GC-MS | Carbon disulfide | 1 ppt (v/v) | Up to 20 ppb (v/v) | Gas Samples | researchgate.net, nih.gov, diva-portal.org |
| SPME-GC-MS | Hydrogen sulfide | 350 ppt (v/v) | Up to 20 ppb (v/v) | Gas Samples | researchgate.net, nih.gov, diva-portal.org |
| Solid-phase sampling-GC-MS | Hydrogen sulfide | 0.6 pg m⁻³ | Not specified | Air Samples | upv.es |
| Solid-phase sampling-GC-MS | Dimethyl disulfide | 59 pg m⁻³ | Not specified | Air Samples | upv.es |
| SPME-GC-PFPD | Volatile Sulfur Compounds | Not specified | Not specified | Cheese | researchgate.net |
| GC-QCM | This compound | Not specified | Not specified | Landfill Gas | nih.gov |
Detailed Research Findings
SPME Optimization for VSCs: Research has demonstrated the critical role of optimizing SPME parameters, such as the choice of fiber coating (e.g., Carboxen-PDMS) and extraction conditions (time, temperature), to achieve efficient and simultaneous determination of multiple VSCs, including this compound. A 10-minute equilibration time was found to be suitable for gas samples in one study ( researchgate.net).
Trace Level Sensitivity: The SPME-GC-MS methodology has been validated for trace analysis, achieving detection limits in the low parts-per-trillion range for several VSCs, which is essential for monitoring these compounds in environmental contexts where concentrations can be extremely low ( researchgate.net, nih.gov, diva-portal.org).
Matrix Handling and Pre-concentration: Advanced sample preparation techniques like SPME and headspace analysis are crucial for effectively isolating and pre-concentrating trace analytes from complex environmental matrices, thereby mitigating matrix interferences and enhancing analytical sensitivity ( researchgate.net, iwaponline.com, gerstel.com).
Methodological Comparisons: GC-QCM has been identified as a cost-effective alternative to GC-MS for the analysis of sulfur compounds in landfill gas, offering comparable analytical error and performance metrics ( nih.gov).
Biological and Ecological Research Pertaining to Ethyl Methyl Sulfide
Microbial Metabolism and Biodegradation
The breakdown and transformation of ethyl methyl sulfide (B99878) by microorganisms are significant aspects of its environmental fate. Studies have investigated both aerobic and anaerobic conditions, identifying specific bacterial strains and enzymatic mechanisms responsible for its metabolism.
Aerobic and Anaerobic Degradation Pathways by Microorganisms
Ethyl methyl sulfide can be degraded under both aerobic and anaerobic conditions. Aerobic degradation pathways are generally more rapid and efficient due to the direct involvement of oxygen as an electron acceptor mdpi.com. Anaerobic degradation pathways also exist, often coupled with processes like denitrification, where alternative electron acceptors such as nitrate (B79036) are utilized nih.govnih.govasm.org.
Research indicates that various alkyl sulfides, including this compound, can be metabolized by microorganisms. For instance, Thiobacillus species, particularly Thiobacillus strain ASN-1, have demonstrated the capacity to grow on dimethyl sulfide (DMS) aerobically and anaerobically with denitrification nih.govresearchgate.netasm.orgasm.org. This strain has been shown to convert this compound into ethanethiol, suggesting an initial attack on the methyl group of EMS nih.govresearchgate.netasm.orgasm.org. While specific pathways for EMS are less detailed than for DMS, the general metabolic capabilities of sulfur-oxidizing and methylotrophic bacteria encompass the transformation of such compounds.
Catabolism by Specific Bacterial Strains (e.g., Thiobacillus sp. ASN-1)
Thiobacillus sp. strain ASN-1 is a key bacterium identified in the metabolism of alkyl sulfides. This strain, isolated from a marine microbial mat, is capable of growing aerobically and anaerobically as a denitrifier on a range of alkyl sulfides, including dimethyl sulfide (DMS), diethyl sulfide (DES), and this compound (EMS) nih.govnih.govasm.org.
Studies comparing Thiobacillus strain ASN-1 with other Thiobacillus species, such as T. thioparus T5, have revealed distinct metabolic mechanisms. While T. thioparus T5 utilizes DMS monooxygenase and methanethiol (B179389) oxidase for aerobic DMS catabolism, Thiobacillus strain ASN-1 appears to employ a novel mechanism for aerobic DMS degradation. This mechanism is less sensitive to inhibitors of DMS monooxygenase but is affected by chloroform, suggesting a pathway possibly involving methyl transfer to a cobalamin carrier and subsequent oxidation as folate-bound intermediates nih.govresearchgate.netasm.orgasm.org. The ability of Thiobacillus strain ASN-1 to metabolize EMS, converting it to ethanethiol, highlights its role in the catabolism of mixed alkyl sulfides nih.govresearchgate.netasm.orgasm.org.
Enzymatic Mechanisms of Degradation (e.g., DMS Monooxygenase, Methanethiol Oxidase)
The enzymatic machinery involved in the degradation of this compound is inferred from studies on related compounds like dimethyl sulfide (DMS) and methanethiol. Dimethylsulfide monooxygenase (DMS monooxygenase) is a crucial enzyme in the aerobic degradation of DMS, oxidizing it to methanethiol and formaldehyde (B43269) nih.govnih.govwikipedia.org. Methanethiol oxidase is another key enzyme in this pathway, further oxidizing methanethiol to formaldehyde, hydrogen sulfide, and hydrogen peroxide nih.govresearchgate.netwikipedia.org.
While direct identification of specific enzymes for EMS degradation is limited, DMS monooxygenase has shown lower activity with other short-chain alkyl methyl sulfides, suggesting a potential, albeit reduced, role in EMS metabolism wikipedia.org. The distinct metabolic pathway observed in Thiobacillus strain ASN-1 for DMS, which differs from the typical DMS monooxygenase/methanethiol oxidase route, may also be relevant for its EMS catabolism nih.govresearchgate.netasm.orgasm.org. Furthermore, the oxidation of ethyl mercaptan by methanethiol oxidase from Thiobacillus thioparus TK-m indicates that enzymes involved in methanethiol metabolism can act on related ethyl compounds researchgate.net.
Biotransformation and Kinetics in Biological Systems
The biotransformation of this compound has been quantified in biological systems, particularly in studies involving bacterial cell suspensions. Thiobacillus strain ASN-1 has demonstrated measurable consumption rates for this compound. These studies provide kinetic data on how quickly EMS is metabolized by specific microbial consortia or pure cultures.
Table 1: Consumption Rates of this compound by Thiobacillus sp. Strain ASN-1
| Test Substrate | Growth | Oxidation Rate (nmol mg protein⁻¹ min⁻¹) |
| This compound (EMS) | No | 10–20 |
Data derived from studies on Thiobacillus sp. strain ASN-1's metabolic capabilities researchgate.net. The "No" under growth indicates that EMS likely serves as a substrate for cometabolism rather than direct growth support for this strain.
These kinetic data highlight EMS as a substrate that can be biotransformed by certain bacteria, even if it does not directly support their growth, suggesting cometabolic degradation pathways are active.
Role in Biological Systems and Ecosystems
This compound, as a volatile organosulfur compound, participates in biogeochemical cycles, particularly within marine environments. Its presence and transformation are linked to microbial activity and the broader sulfur cycle.
Emissions from Biological Activity in Marine Environments
Marine environments are significant sources of biogenic volatile organic compounds (BVOCs), including sulfur compounds like dimethyl sulfide (DMS) wikipedia.orgresearchgate.net. DMS is produced by marine phytoplankton and bacteria, contributing to the characteristic odor of sea air and playing a role in atmospheric chemistry and climate regulation wikipedia.org. While DMS is more extensively studied, this compound and related compounds are also relevant in marine sulfur cycling.
Marine bacteria, such as those from the Roseobacter clade, are known to produce sulfur volatiles through the catabolism of compounds like dimethylsulfoniopropionate (DMSP) and its analogs researchgate.net. These bacteria can degrade DMSP into DMS and methanethiol. Notably, they can also degrade DMSP analogs containing different alkyl groups, such as ethylmethylsulfonium propionate (B1217596) (EMSP), which structurally relates to EMS researchgate.net. This suggests that marine microbial communities possess the enzymatic machinery capable of processing mixed alkyl sulfides.
Although direct measurements of EMS emissions from marine environments are less common than for DMS, its presence as a C1 compound in the marine environment and its metabolic links to DMS and methanethiol pathways indicate its participation in marine biogeochemical processes int-res.com.
Compound List:
this compound (EMS)
Dimethyl sulfide (DMS)
Methanethiol (MT)
Dimethyl disulfide (DMDS)
Diethyl sulfide (DES)
Ethanethiol
Hydrogen sulfide (H2S)
Dimethyl sulfoxide (B87167) (DMSO)
Dimethyl sulfone (DMSO2)
Methanesulfonate
Thiosulfate
Ethyl mercaptan (synonym for Ethanethiol)
Methyl mercaptan (synonym for Methanethiol)
Dimethylsulfoniopropionate (DMSP)
Ethylmethylsulfonium propionate (EMSP)
Influence on Cellular Redox Homeostasis (in context of related sulfur compounds)
Sulfur-containing amino acids, such as methionine (Met) and cysteine (Cys), are fundamental to cellular function and homeostasis, largely due to the reversible changes in the oxidation states of their sulfur atoms. These amino acids are highly susceptible to reactive oxygen species (ROS), which are molecules involved in cellular signaling and homeostasis but can also cause damage when present in excess mdpi.comresearchgate.netnih.gov. In oxidative conditions, methionine can act as a reactive oxygen species scavenger by forming methionine sulfoxide researchgate.net.
This compound has been utilized in theoretical studies, including quantum mechanical (QM) calculations, to model the oxidation of methionine mdpi.comresearchgate.net. These studies help elucidate the mechanisms by which organic sulfides undergo oxidation, which is relevant to understanding how cellular components interact with oxidants like hydrogen peroxide (H₂O₂). Such research contributes to the broader understanding of how sulfur-containing molecules participate in maintaining cellular redox balance and responding to oxidative stress mdpi.comresearchgate.netconsensus.appmdpi.com. Related compounds, such as 2-chloroethyl ethyl sulfide (CEES), have been shown to inhibit thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis, suggesting that sulfur-containing compounds can directly influence these critical cellular processes scispace.com.
Applications and Synthetic Chemistry Research of Ethyl Methyl Sulfide
Use in Organic Synthesis as a Reactant or Intermediate
Ethyl methyl sulfide (B99878) serves as a versatile reactant and intermediate in a range of organic reactions, primarily leveraging the nucleophilicity of the sulfur atom and the reactivity of the adjacent carbon atoms.
The sulfur center in ethyl methyl sulfide can act as a nucleophile, reacting with alkyl halides to form sulfonium (B1226848) salts. libretexts.org These salts are valuable precursors in organic synthesis. For instance, treatment of a sulfonium salt with a strong base can lead to the formation of a sulfur ylide. libretexts.orgyoutube.com Sulfur ylides are important reagents for the synthesis of epoxides from aldehydes and ketones, and cyclopropanes from α,β-unsaturated carbonyl compounds. youtube.com
Furthermore, this compound has been a model substrate in studies of oxidation and photolysis. The oxidation of this compound can yield either ethyl methyl sulfoxide (B87167) or ethyl methyl sulfone, depending on the oxidizing agent and reaction conditions. cymitquimica.comgoogle.com For example, a method for preparing ethyl methyl sulfone involves the oxidation of this compound with hydrogen peroxide, using glacial acetic acid as a catalyst. google.com
Photochemical studies on this compound have provided insights into the reactions of thiyl radicals. nbinno.com The vapor-phase photolysis of this compound at wavelengths between 2000 and 2350 Å results in the formation of a variety of products, including ethane (B1197151), methyl ethyl disulfide, and methane (B114726), through primary processes involving the homolytic cleavage of the C-S bonds. nbinno.com
A patented industrial synthesis of this compound involves the reaction of dimethyl sulfide and diethyl sulfide in the presence of a catalyst in a fixed-bed reactor. google.com This process can be conducted with an excess of dimethyl sulfide, making diethyl sulfide the limiting reactant and achieving high conversion and yield. google.com
Table 1: Selected Reactions Involving this compound
| Reactants | Reagents/Conditions | Product(s) | Reaction Type |
| This compound, Alkyl halide | - | Trialkylsulfonium salt | SN2 Alkylation |
| Trialkylsulfonium salt | Strong base (e.g., BuLi) | Sulfur ylide | Deprotonation |
| This compound | Hydrogen peroxide, Glacial acetic acid | Ethyl methyl sulfone | Oxidation |
| This compound | UV light (2000-2350 Å) | Ethane, Methyl ethyl disulfide, etc. | Photolysis |
| Dimethyl sulfide, Diethyl sulfide | Catalyst, Fixed-bed reactor | This compound | Transalkylation |
Ligand in Metal Complexes and Coordination Chemistry
Thioethers, including this compound, are known to act as ligands in coordination chemistry, binding to metal centers through the sulfur atom. The sulfur atom possesses lone pairs of electrons that can be donated to a metal ion, forming a coordinate covalent bond. The "soft" nature of the sulfur donor atom makes thioether ligands particularly suitable for binding to "soft" metal ions like palladium(II), platinum(II), and rhodium(III). researchgate.netmdpi.com
While specific studies focusing solely on this compound as a ligand are not extensively documented in readily available literature, the coordination chemistry of analogous thioether ligands provides a strong framework for understanding its potential behavior. For instance, rhodium complexes with the phosphorus-sulfur ligand 2-diphenylphosphinothis compound have been synthesized and structurally characterized. cdnsciencepub.com In these complexes, the thioether sulfur coordinates to the rhodium center. cdnsciencepub.com
Similarly, palladium(II) and platinum(II) complexes with various sulfur-containing ligands, including thioethers, have been extensively studied. researchgate.netmdpi.com The stability of these complexes is influenced by the strong affinity of the soft Pd(II) and Pt(II) ions for the soft sulfur donor. researchgate.netmdpi.com Research on platinum(II) complexes with dimethyl sulfide has shown the formation of various anionic and dimeric species, demonstrating the versatility of thioether coordination. researchgate.net The reaction of platinum(II) complexes with sulfur-containing ligands like S-methyl-L-cysteine and methionine also highlights the strong Pt-S interaction. mdpi.com
The coordination of thioether ligands can influence the electronic and steric properties of the resulting metal complex, which in turn can affect its reactivity and potential applications in catalysis. The trans-effect of thioether ligands in square planar complexes, for instance, can influence the lability of the ligand opposite to it.
Research on Analogue Compounds and Related Sulfur Chemistry
The study of compounds analogous to this compound, such as its oxidized forms and other dialkyl sulfides, provides valuable insights into the broader field of sulfur chemistry.
Ethyl Methyl Sulfoxide and Ethyl Methyl Sulfone:
The oxidation of this compound leads to the formation of ethyl methyl sulfoxide (CH₃S(O)CH₂CH₃) and ethyl methyl sulfone (CH₃S(O)₂CH₂CH₃). nbinno.cominnospk.com Ethyl methyl sulfoxide is formed as a primary product in the chlorine-initiated atmospheric oxidation of this compound. vulcanchem.com Further oxidation of these organosulfur compounds can lead to the formation of sulfur dioxide and subsequently sulfate (B86663) aerosols, which have implications for atmospheric chemistry. cmjpublishers.com
Ethyl methyl sulfone is a stable, water-soluble compound with applications as a pharmaceutical intermediate, a pesticide synergist, and in the polymer industry as a crosslinking agent and stabilizer. nbinno.cominnospk.com Its synthesis can be achieved through the oxidation of this compound. google.com
Photochemistry of Dialkyl Sulfides:
The photochemical behavior of simple dialkyl sulfides, including this compound, has been a subject of research. acs.orgrsc.org These studies often involve the photooxidation of sulfides to sulfoxides. rsc.org The mechanism can proceed through different pathways depending on the reaction conditions and the presence of photosensitizers. rsc.org For example, the photochemical aerobic oxidation of dialkyl sulfides can be mediated by a singlet oxygen pathway. rsc.org
Table 2: Analogue Compounds of this compound and Their Significance
| Compound Name | Chemical Formula | Key Research Area/Application |
| Ethyl Methyl Sulfoxide | CH₃S(O)CH₂CH₃ | Atmospheric chemistry intermediate |
| Ethyl Methyl Sulfone | CH₃S(O)₂CH₂CH₃ | Pharmaceutical intermediate, pesticide synergist, polymer additive |
| Dimethyl Sulfide | CH₃SCH₃ | Atmospheric chemistry, model for thioether reactivity |
| Diethyl Sulfide | CH₃CH₂SCH₂CH₃ | Reactant in the synthesis of this compound |
| Methyl Ethyl Disulfide | CH₃SSCH₂CH₃ | Product of this compound photolysis |
Potential in Advanced Materials or Catalysis (if applicable, based on research)
While not a primary focus of research, some studies have indicated the potential of this compound and related compounds in the development of advanced materials and in catalysis.
One notable application is the use of this compound as an asymmetric cosolvent in the deposition of copper thiocyanate (B1210189) (CuSCN). researcher.life Copper thiocyanate is a promising hole-transport material for use in perovskite solar cells. The use of this compound significantly increases the solubility of CuSCN, allowing for the deposition of uniform layers of this material, which is crucial for the fabrication of efficient solar cell devices. researcher.life
The ability of the sulfur atom in this compound to coordinate with metal ions suggests its potential as a ligand or a precursor for ligands in catalytic systems. Transition metal sulfide complexes are known to have catalytic activity in various reactions, including hydrodesulfurization. dtu.dk While direct catalytic applications of simple this compound complexes are not widely reported, the fundamental coordination chemistry provides a basis for the design of more complex thioether-containing ligands for catalysis. For example, rhodium complexes are known to catalyze various reactions involving the cleavage of S-S bonds in disulfides, highlighting the interaction of rhodium with sulfur-containing compounds. mdpi.com
Emerging Research Directions and Future Outlook
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is crucial for a deeper understanding of EMS. Advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are being employed to predict and analyze EMS's molecular structure, conformational preferences, and reaction energetics nih.govx-mol.netresearcher.lifesciencepublishinggroup.comresearchgate.net. These theoretical studies provide a foundation for understanding reaction pathways and predicting properties.
Future research will focus on integrating these computational insights with high-resolution experimental techniques. For instance, combining quantum mechanical calculations with experimental data from techniques like millimeter-wave spectroscopy allows for precise determination of rotational parameters and internal rotation barriers, aiding in astronomical searches for EMS aanda.orgaanda.org. Similarly, computational force fields are being developed and refined to accurately model EMS in condensed phases, improving simulations of its behavior in biological and material systems nih.gov. The ongoing development of polarizable force fields, which account for the electronic distribution of molecules, promises more accurate simulations of EMS interactions nih.gov.
Advanced Spectroscopic Techniques for Isotopic Analysis
Spectroscopic methods are indispensable for identifying and characterizing EMS. Millimeter-wave spectroscopy has been particularly useful in analyzing the rotational spectra of EMS, distinguishing between its trans and gauche conformers and determining their internal rotation barrier heights aanda.orgaanda.org. This detailed spectral information is vital for identifying EMS in complex environments, such as interstellar molecular clouds aanda.orgaanda.org.
Future research directions include the application of advanced spectroscopic techniques for isotopic analysis. By studying the spectra of isotopically labeled EMS, researchers can gain finer insights into its molecular structure, vibrational modes, and reaction mechanisms. Techniques such as high-resolution infrared spectroscopy and Raman spectroscopy, which have already been used to study EMS's vibrational spectra and conformational stability capes.gov.broup.com, will likely be further refined. The development of more sensitive and selective spectroscopic methods will also be key to detecting EMS at trace levels in environmental samples and complex biological matrices, potentially as a biomarker foodb.ca.
Investigation of Novel Reaction Pathways and Mechanisms
The reactivity of EMS, particularly its oxidation pathways, is an active area of research. Studies have investigated the reactions of EMS with hydroxyl (OH) and chlorine (Cl) radicals, which are significant in atmospheric chemistry sciencepublishinggroup.comconicet.gov.arcmjpublishers.comacs.org. These reactions often involve hydrogen atom abstraction or addition to the sulfur atom, leading to various oxidation products like SO2 and aldehydes conicet.gov.arcmjpublishers.com.
Emerging research is focusing on elucidating novel reaction pathways and mechanisms, especially under atmospheric and combustion conditions. For example, studies are exploring the formation of chemically activated and stabilized peroxy radical adducts from EMS oxidation, identifying new pathways involving Criegee intermediates and carbon-sulfur bond cleavage x-mol.netresearcher.lifesciencepublishinggroup.comresearchgate.net. Understanding these complex mechanisms is crucial for predicting the atmospheric fate of EMS and its contribution to air quality. Further research will likely delve into the kinetics and thermochemistry of these reactions using advanced computational and experimental methods, providing a more comprehensive picture of EMS's environmental transformation.
Deeper Understanding of Environmental and Biological Cycles
Ethyl methyl sulfide (B99878) plays a role in the broader sulfur cycle, and its presence in natural systems warrants further investigation. Its detection in foods like coffee and cauliflower suggests potential roles in flavor profiles and as a food biomarker foodb.ca. Furthermore, the abiotic production of organosulfur gases, including EMS, via photochemistry in analog atmospheres highlights the need to understand their environmental formation pathways beyond biological sources researcher.life.
Future research will aim for a deeper understanding of EMS's involvement in environmental and biological cycles. This includes investigating its emission sources, atmospheric transport, and degradation pathways, contributing to a more complete picture of the global sulfur cycle. Studies on its potential as a biomarker for food consumption or specific environmental conditions are also anticipated. Furthermore, exploring the interaction of EMS with biological systems, such as its role in protein chemistry or as a target for cellular redox processes, could reveal new biological functions or applications.
Exploration of New Applications in Chemical Science
While EMS has found some established uses, such as in odorizing natural gas and as a corrosion inhibitor for zinc metal fishersci.sethermofisher.comthermofisher.comthermofisher.com, its potential in broader chemical science applications is yet to be fully realized. Its unique thioether structure and reactivity suggest possibilities as a building block or intermediate in organic synthesis.
Emerging research directions point towards exploring new applications. For instance, its potential use in materials science, pharmaceuticals, and agrochemicals is being investigated ontosight.ai. The development of more efficient and selective synthesis routes for EMS could facilitate its broader adoption in these fields. Furthermore, its properties as a sulfur-containing compound might lend themselves to applications in catalysis, electrochemistry, or as ligands in coordination chemistry. The ongoing exploration of its chemical behavior, including its interactions with surfaces and its role in complex reaction systems, will undoubtedly uncover novel applications.
Q & A
Q. What spectroscopic and chromatographic techniques are most effective for identifying and quantifying Ethyl Methyl Sulfide in experimental samples?
- Methodological Answer : EMS is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its structure, gas chromatography-mass spectrometry (GC-MS) for quantification, and infrared (IR) spectroscopy to identify functional groups. For GC-MS, use a polar capillary column (e.g., DB-5MS) with a temperature gradient (40°C to 200°C) to resolve EMS from volatile impurities. Calibration curves should be constructed using certified EMS standards, and internal standards (e.g., deuterated thioethers) are recommended to improve accuracy .
Q. How can this compound be synthesized in a laboratory setting, and what purity validation steps are required?
- Methodological Answer : EMS is synthesized via nucleophilic substitution between methyl mercaptan and ethyl bromide in an alkaline medium. Purification involves fractional distillation under inert gas (e.g., nitrogen) to avoid oxidation. Purity validation requires:
- GC-MS analysis to confirm absence of side products (e.g., disulfides).
- Elemental analysis (C, H, S) to verify stoichiometry.
- Karl Fischer titration to ensure water content <0.1%.
Detailed protocols for replication must include reaction time, temperature, and solvent ratios .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the environmental degradation of this compound in biofilters?
- Methodological Answer : Key parameters include:
- Biofilm thickness : Optimize using confocal microscopy to monitor microbial colonization.
- Residence time : Conduct time-course experiments (e.g., 22–34 seconds contact time) to assess degradation efficiency.
- Substrate concentration : Use headspace sampling coupled with GC-MS to measure EMS depletion at varying inlet concentrations (e.g., 3.5–6.5 g·m⁻³·h⁻¹).
- Control experiments : Include abiotic filters to distinguish microbial vs. physicochemical degradation. Data should be analyzed using Michaelis-Menten kinetics to model degradation rates .
Q. How can contradictory data on the reaction kinetics of this compound with hydroxyl radicals be resolved?
- Methodological Answer : Discrepancies may arise from differences in:
- Radical generation methods : Compare pulsed laser photolysis vs. flow tube reactors.
- Temperature and pressure conditions : Standardize experiments at 298 K and 1 atm.
- Detection techniques : Use cavity ring-down spectroscopy (CRDS) for direct radical quantification vs. indirect methods (e.g., competitive kinetics with reference compounds).
Meta-analysis of existing studies should evaluate instrument calibration protocols and statistical significance of reported rate constants (e.g., via Arrhenius plot consistency) .
Q. What strategies optimize the detection of this compound in complex biological matrices (e.g., microbial cultures)?
- Methodological Answer :
- Sample preparation : Use solid-phase microextraction (SPME) fibers (e.g., PDMS/Carboxen) to preconcentrate EMS from aqueous phases.
- Matrix interference mitigation : Derivatize EMS with pentafluorobenzyl bromide to enhance GC-MS sensitivity and selectivity.
- Validation : Spike recovery experiments (80–120%) and limit of detection (LOD) calculations (e.g., 0.1 ppb via signal-to-noise ratio ≥3).
Cross-validate with proton-transfer-reaction mass spectrometry (PTR-MS) for real-time monitoring .
Data Analysis and Replication Challenges
Q. How should researchers address variability in reported partition coefficients (log P) for this compound across different solvent systems?
- Methodological Answer :
- Standardize solvent systems : Use OECD guidelines for shake-flask or HPLC methods with octanol-water partitioning.
- Control pH and ionic strength : EMS is pH-sensitive; maintain pH 7.0 with phosphate buffers.
- Cross-lab validation : Collaborate with independent labs using identical instrumentation (e.g., Agilent 1260 HPLC with diode-array detection).
Report uncertainties as ± standard deviation from triplicate measurements .
Q. What computational modeling approaches are suitable for predicting the thermodynamic properties of this compound?
- Methodological Answer :
- Quantum mechanics (QM) : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Gibbs free energy and enthalpy of formation.
- Molecular dynamics (MD) : Apply coarse-grained models (e.g., MARTINI force field) to simulate EMS behavior in lipid bilayers or solvent mixtures.
- Validation : Compare predicted vapor pressures and solubilities with experimental data from the NIST Chemistry WebBook .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
